Synthesis and characterization of 5-Chloro-3-methylbenzofuran
Synthesis and characterization of 5-Chloro-3-methylbenzofuran
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-3-methylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic route and characterization methods for 5-Chloro-3-methylbenzofuran, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for 5-Chloro-3-methylbenzofuran in public literature, this guide presents a robust synthetic protocol adapted from established methods for analogous structures. The characterization data provided is for the closely related compound, 5-chloro-3-methyl-2-acetylbenzofuran, and serves as a valuable reference point for researchers.
Proposed Synthesis Pathway
The synthesis of 5-Chloro-3-methylbenzofuran can be achieved via an acid-catalyzed condensation and cyclization reaction between 4-chlorophenol and chloroacetone. This method is a variation of well-established benzofuran syntheses which involve the reaction of a phenol with an α-halo ketone. The reaction proceeds through an initial O-alkylation of the phenol to form an ether intermediate, which then undergoes an intramolecular electrophilic substitution (cyclization) onto the aromatic ring, followed by dehydration to yield the benzofuran core.
Caption: Proposed acid-catalyzed synthesis of 5-Chloro-3-methylbenzofuran.
Experimental Protocols
This section details the laboratory procedure for the synthesis of 5-Chloro-3-methylbenzofuran based on analogous reactions.
Materials and Reagents
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4-Chlorophenol
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Chloroacetone
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Concentrated Sulfuric Acid (H₂SO₄)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Diethyl Ether
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Deionized Water
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Ethanol
Synthesis Procedure
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chlorophenol (0.1 mol) and chloroacetone (0.1 mol).
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Acid Catalysis: Slowly and with caution, add concentrated sulfuric acid (10 mL) to the mixture while stirring. An exothermic reaction may be observed.
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Reaction: Heat the mixture to reflux at approximately 120-130°C for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of cold water.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
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Neutralization: Combine the organic layers and wash sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with deionized water (100 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by vacuum distillation or by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield pure 5-Chloro-3-methylbenzofuran.
Caption: General experimental workflow for synthesis and analysis.
Characterization Data
Note: The following data corresponds to 5-chloro-3-methyl-2-acetylbenzofuran and is provided as a reference due to the absence of publicly available data for 5-Chloro-3-methylbenzofuran.[1] The removal of the acetyl group at the C2 position would result in the disappearance of signals corresponding to the acetyl moiety and a shift in the signals of adjacent protons and carbons. The molecular weight would also be lower.
¹H NMR Spectroscopy
The ¹H NMR spectrum is crucial for identifying the proton environments in the molecule.
| Chemical Shift (δ ppm) | Multiplicity | Assignment (for 5-chloro-3-methyl-2-acetylbenzofuran) | Expected Change for 5-Chloro-3-methylbenzofuran |
| 7.4 - 7.6 | Multiplet | Aromatic Protons (Ar-H) | Similar region, but pattern will simplify to a 3-proton system. A proton will now be present at C2. |
| 2.6 | Singlet | Acetyl Protons (-COCH₃) | This signal will be absent. |
| 2.5 | Singlet | Methyl Protons at C3 (-CH₃) | Signal will remain, possibly with a slight shift. |
| Table 1: ¹H NMR Data for 5-chloro-3-methyl-2-acetylbenzofuran.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Assignment (for 5-chloro-3-methyl-2-acetylbenzofuran) | Expected Change for 5-Chloro-3-methylbenzofuran |
| 3050 | C-H Stretch | Aromatic C-H | This band will be present. |
| 2900 | C-H Stretch | Methyl C-H | This band will be present. |
| 1674 | C=O Stretch | Acetyl Ketone | This strong absorption will be absent. |
| 1573 | C=C Stretch | Aromatic Ring | This band will be present. |
| Table 2: Key IR Absorptions for 5-chloro-3-methyl-2-acetylbenzofuran.[1] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
| m/z Value | Assignment (for 5-chloro-3-methyl-2-acetylbenzofuran) | Expected Change for 5-Chloro-3-methylbenzofuran |
| 208, 210 | [M]⁺, [M+2]⁺ | Molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes) |
| 193, 195 | [M-CH₃]⁺ | Loss of a methyl group |
| 165 | [M-COCH₃]⁺ | Loss of the acetyl group |
| Table 3: Mass Spectrometry Data for 5-chloro-3-methyl-2-acetylbenzofuran.[1] |
Conclusion
This guide outlines a feasible and efficient synthetic strategy for 5-Chloro-3-methylbenzofuran, leveraging established chemical principles for benzofuran ring formation. While direct characterization data is scarce, the provided data for a closely related analogue offers a solid foundation for researchers to identify and confirm the successful synthesis of the target compound. The detailed protocols and expected analytical outcomes are intended to facilitate further research and application of this valuable chemical scaffold in drug discovery and development.
